molecular formula C14H13N3O2S2 B14944464 5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B14944464
M. Wt: 319.4 g/mol
InChI Key: NAMCJFFOZHIHMK-UHFFFAOYSA-N
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Description

5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound that contains both thiazole and quinazoline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or quinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and quinazoline derivatives, such as:

  • 1,3,4-thiadiazole derivatives
  • Thiazole-based heterocycles
  • Quinazoline-based compounds

Uniqueness

What sets 5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide apart is its unique combination of thiazole and quinazoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

5-oxo-N-propan-2-yl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

InChI

InChI=1S/C14H13N3O2S2/c1-7(2)15-13(19)10-11-16-12(18)8-5-3-4-6-9(8)17(11)14(20)21-10/h3-7H,1-2H3,(H,15,19)(H,16,18)

InChI Key

NAMCJFFOZHIHMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1

Origin of Product

United States

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